molecular formula C11H12BrN B13992236 2-(4-Bromophenyl)-2-methylbutanenitrile

2-(4-Bromophenyl)-2-methylbutanenitrile

Cat. No.: B13992236
M. Wt: 238.12 g/mol
InChI Key: UGNUFTQQCKPGTK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylbutanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a nitrile group through a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-methylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with a suitable nitrile source under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with sodium cyanide in the presence of a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-methylbutanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the nitrile group.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenylamines or phenyl ethers.

    Reduction: The primary product is 2-(4-bromophenyl)-2-methylbutylamine.

    Oxidation: The primary product is 2-(4-bromophenyl)-2-methylbutanoic acid.

Scientific Research Applications

2-(4-Bromophenyl)-2-methylbutanenitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-methylbutanenitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group allows for versatile chemical transformations, while the bromine atom provides a handle for further functionalization.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

2-(4-bromophenyl)-2-methylbutanenitrile

InChI

InChI=1S/C11H12BrN/c1-3-11(2,8-13)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3

InChI Key

UGNUFTQQCKPGTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)C1=CC=C(C=C1)Br

Origin of Product

United States

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